molecular formula AlPd B14730030 Aluminum;palladium

Aluminum;palladium

Cat. No.: B14730030
M. Wt: 133.40 g/mol
InChI Key: IEQUNHXCJVILJQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

AlPd

Molecular Weight

133.40 g/mol

IUPAC Name

aluminum;palladium

InChI

InChI=1S/Al.Pd

InChI Key

IEQUNHXCJVILJQ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Pd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum;palladium compounds can be achieved through various synthetic routes. One common method involves the reduction of palladium salts in the presence of aluminum. This can be done using chemical reduction methods where palladium chloride is reduced by aluminum powder in an appropriate solvent under controlled conditions .

Industrial Production Methods

On an industrial scale, this compound compounds can be produced using techniques such as wet impregnation and incipient-wetness impregnation. These methods involve the deposition of palladium onto an aluminum support, followed by reduction to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

Aluminum;palladium compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound compounds include:

Major Products

The major products formed from reactions involving this compound compounds include palladium hydrides, palladium oxides, and various palladium-ligand complexes .

Mechanism of Action

The mechanism of action of aluminum;palladium compounds involves the ability of palladium to switch between different oxidation states, facilitating various chemical reactions. Palladium can undergo oxidative addition, transmetalation, and reductive elimination, making it a versatile catalyst . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Key Data :

  • Aluminum CTE : 23.1 ppm/K
  • Palladium CTE : 11.8 ppm/K
  • SiO₂ CTE : 0.5 ppm/K

Strain Effects in Quantum Dot Systems

COMSOL Multiphysics simulations reveal that Al-gated devices exhibit peak strains of ~0.02–0.03% at 1 K, sufficient to perturb the conduction band by 1–3 meV—enough to form unintended dots . Pd-gated systems, however, show strain magnitudes <0.01%, mitigating band bending (Figure 4c,d) . Increasing SiO₂ thickness (≥30 nm) further reduces strain by distributing stress away from the Si interface .

Critical Findings :

  • Al gates : Average conduction band distortion = 0.8 meV/nm .
  • Pd gates : Average distortion = 0.4 meV/nm, a 50% reduction .

Structural and Lattice Properties

Lattice constants and density differences also influence strain. Al has a face-centered cubic (FCC) lattice with a constant of 4.05 Å, while Pd’s FCC structure has a larger constant (3.89 Å) . Despite Pd’s higher X-ray-derived density (12.25 g/cm³ vs. literature 11.9 g/cm³), its structural coherence with oxides enhances interfacial stability .

Comparison :

  • Al lattice constant : 4.05 Å
  • Pd lattice constant : 3.89 Å

Implications for Device Performance

Pd’s advantages extend beyond strain reduction:

  • Fabrication : Pd’s smaller grain size (~20 nm vs. Al’s ~50 nm) enables finer gate patterning .
  • Thermal Cycling : Pd’s lower CTE mismatch ensures consistent performance across thermal cycles .
  • Scalability : Thicker SiO₂ layers (50 nm) in Pd systems allow multi-stacked architectures without compromising electrostatic control .

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